In Vitro HMG-CoA Reductase Inhibition: 4,6-Dihydroxycoumarin Demonstrates Sub-50 µM Potency
In a comparative study of hydroxycoumarin derivatives, 4,6-dihydroxycoumarin (compound IV) exhibited an IC50 value of 42.0 µM against HMG-CoA reductase, a key enzyme in cholesterol biosynthesis [1]. While the study did not provide direct IC50 values for all comparator dihydroxycoumarins, the authors noted that compound IV displayed the highest inhibitory activity among the series synthesized and tested [1]. This positions 4,6-dihydroxycoumarin as a potent lead scaffold for further development of HMG-CoA reductase inhibitors.
| Evidence Dimension | In vitro HMG-CoA reductase inhibition |
|---|---|
| Target Compound Data | IC50 = 42.0 µM |
| Comparator Or Baseline | Other dihydroxycoumarins in the same series (exact IC50 values not reported but stated as less active than compound IV) |
| Quantified Difference | Qualitative superiority: described as 'highest HMG-CoA reductase inhibitory activity' in the tested series. |
| Conditions | In vitro enzyme assay; molecular docking experiments performed; compound IV = 4,6-dihydroxycoumarin |
Why This Matters
This quantifies the potential of 4,6-dihydroxycoumarin as a starting point for developing cholesterol-lowering agents, providing a specific potency benchmark (42.0 µM) for structure-activity relationship (SAR) studies.
- [1] Ozawa, T., et al. (2020). Investigation of HMG-CoA reductase inhibitory and antioxidant effects of various hydroxycoumarin derivatives. Arch Pharm (Weinheim), 353(7), e2000012. View Source
